
Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is a compound that features a tert-butoxycarbonyl (BOC) protected aminomethyl group and an amino group attached to an oxolane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE typically involves the protection of the aminomethyl group with a BOC group. One common method is to start with an oxolane derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The BOC protection is then achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Free amines that can further react to form various derivatives.
Applications De Recherche Scientifique
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE involves its ability to interact with various molecular targets through its amino groups. The BOC protection provides stability during synthetic transformations, allowing for selective reactions at the aminomethyl group. Upon deprotection, the free amine can engage in hydrogen bonding, nucleophilic attacks, and other interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(BOC-AMINOMETHYL)-3-AMINO-CYCLOBUTANE: Similar in structure but with a cyclobutane ring instead of an oxolane ring.
3-(BOC-AMINOMETHYL)-3-AMINO-TETRAHYDROFURAN: Features a tetrahydrofuran ring, offering different steric and electronic properties.
Uniqueness
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is unique due to its oxolane ring, which imparts distinct reactivity and stability compared to other cyclic amines. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(12)4-5-14-6-10/h7H,4-6,11-12H2,1-3H3 |
Clé InChI |
BNYSKXGRSHDHEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1(CCOC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


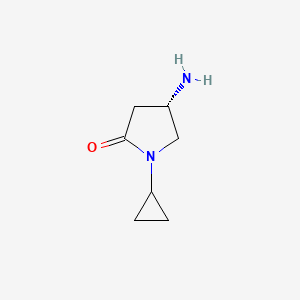

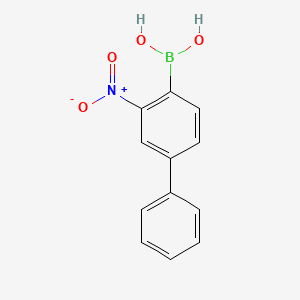
![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
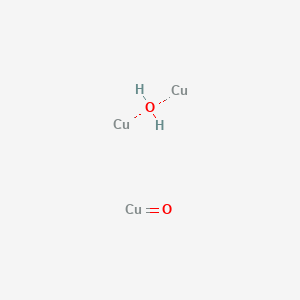
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
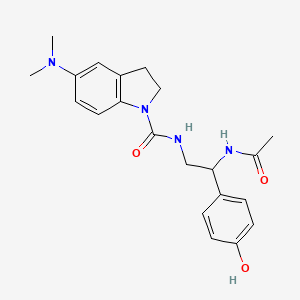
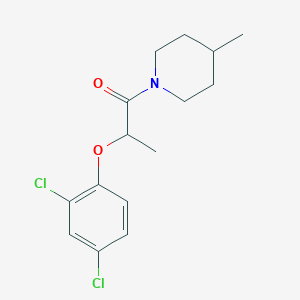
![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)

![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)
